Garcinielliptone FA Garcinielliptone FA Garcinielliptone FA is a natural product found in Garcinia subelliptica with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1873129
InChI: InChI=1S/C29H42O2/c1-20(2)13-15-24(16-14-21(3)4)27(23(7)8)29(9,18-17-22(5)6)28(31)25-11-10-12-26(30)19-25/h10-12,14,17,19,24,27,30H,1,7,13,15-16,18H2,2-6,8-9H3/t24-,27+,29-/m0/s1
SMILES:
Molecular Formula: C29H42O2
Molecular Weight: 422.6 g/mol

Garcinielliptone FA

CAS No.:

Cat. No.: VC1873129

Molecular Formula: C29H42O2

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

Garcinielliptone FA -

Specification

Molecular Formula C29H42O2
Molecular Weight 422.6 g/mol
IUPAC Name (2S,3S,4S)-1-(3-hydroxyphenyl)-2,7-dimethyl-2-(3-methylbut-2-enyl)-4-(3-methylbut-3-enyl)-3-prop-1-en-2-yloct-6-en-1-one
Standard InChI InChI=1S/C29H42O2/c1-20(2)13-15-24(16-14-21(3)4)27(23(7)8)29(9,18-17-22(5)6)28(31)25-11-10-12-26(30)19-25/h10-12,14,17,19,24,27,30H,1,7,13,15-16,18H2,2-6,8-9H3/t24-,27+,29-/m0/s1
Standard InChI Key MTCPKFHUPWTJSP-HWUUJZMBSA-N
Isomeric SMILES CC(=CC[C@H](CCC(=C)C)[C@@H](C(=C)C)[C@](C)(CC=C(C)C)C(=O)C1=CC(=CC=C1)O)C
Canonical SMILES CC(=CCC(CCC(=C)C)C(C(=C)C)C(C)(CC=C(C)C)C(=O)C1=CC(=CC=C1)O)C

Introduction

Chemical Properties and Structure

Garcinielliptone FA is characterized by its complex molecular structure and specific chemical properties that distinguish it from other related compounds. The fundamental chemical characteristics are essential for understanding its biological interactions and potential applications.

Molecular Identification

Garcinielliptone FA belongs to the class of benzophenones, which are organic compounds containing two aromatic rings connected by a carbonyl group. The compound's detailed molecular identification parameters are summarized in Table 1.

ParameterValue
Molecular FormulaC29H42O2
Molecular Weight422.6 g/mol
IUPAC Name(2S,3S,4S)-1-(3-hydroxyphenyl)-2,7-dimethyl-2-(3-methylbut-2-enyl)-4-(3-methylbut-3-enyl)-3-prop-1-en-2-yloct-6-en-1-one
CAS Number863311-82-4
PubChem Compound ID11223975
Standard InChIKeyMTCPKFHUPWTJSP-HWUUJZMBSA-N

The chemical structure of Garcinielliptone FA features multiple prenyl groups (3-methylbut-2-enyl and 3-methylbut-3-enyl) attached to a complex backbone, along with a hydroxyphenyl moiety that contributes to its potential biological activities .

Structural Characteristics

Garcinielliptone FA possesses a complex three-dimensional structure with specific stereochemistry. The compound has three stereogenic centers with the (2S,3S,4S) configuration, which is critical for its biological activity. The structure includes a hydroxyphenyl group connected to a carbonyl function, which forms the benzophenone core of the molecule . Additionally, the molecule contains multiple unsaturated prenyl side chains that increase its lipophilicity and may contribute to its ability to penetrate cell membranes.

Source and Isolation

Understanding the natural source of Garcinielliptone FA provides context for its ecological role and traditional uses, while isolation methods are crucial for obtaining the pure compound for research and potential applications.

Botanical Source

Garcinielliptone FA is primarily isolated from the pericarp (fruit rind) of Garcinia subelliptica, a plant belonging to the Clusiaceae family . Garcinia subelliptica, commonly known as Fukugi in Japan, is an indigenous coastal tree species of the Ryukyu Islands with significant cultural and ecological importance .

The plant is notable for its use as a windbreak tree and in traditional medicine systems. In the Ryukyu Islands, particularly Okinawa, these trees have been planted around houses and villages for centuries as protection against typhoons and strong winds . This plant represents an important source of various bioactive compounds including benzophenones, xanthones, and flavonoids.

Isolation Process

The isolation of Garcinielliptone FA typically involves the extraction of plant material using organic solvents followed by various chromatographic techniques to obtain the pure compound. Initial extraction of the pericarp of Garcinia subelliptica is performed using solvents such as hexane, ethyl acetate, or methanol. The crude extract is then subjected to column chromatography, often followed by high-performance liquid chromatography (HPLC) for purification .

The structure elucidation of Garcinielliptone FA was accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. Computer-generated molecular modeling has also been employed to support the structural determination and confirm the relative configurations of its stereogenic centers .

Biological Activities

The biological activities of Garcinielliptone FA and related compounds provide insights into their potential therapeutic applications and mechanisms of action.

Cytotoxic Properties

While specific research on the cytotoxic properties of Garcinielliptone FA itself appears limited in the available literature, related compounds from the same plant have demonstrated cytotoxic effects against various cancer cell lines. For instance, Garcinielliptone FB, another benzophenone isolated alongside Garcinielliptone FA from the pericarp of Garcinia subelliptica, has exhibited cytotoxic activity against several human cancer cell lines .

Other benzophenonoids from Garcinia subelliptica have demonstrated cytotoxicity against specific cancer cell lines:

  • Xanthochymol showed moderate cytotoxicity against MCF-7, Hep2, HeLa, and KB human cancer cells .

  • Various benzophenonoids including garcinialiptones A-D, xanthochymol, isoxanthochymol, and cycloxanthochymol displayed cytotoxicity against A549, DU145, KB, and vincristine-resistant KB human tumor cell lines with IC50 values ranging from 3.3 to 7.3 µg/ml .

These findings suggest that Garcinielliptone FA may also possess similar cytotoxic properties, though specific studies focusing on this particular compound would be needed to confirm this hypothesis.

Comparative Analysis with Other Garcinielliptones

Several other garcinielliptones have been isolated from Garcinia species and have demonstrated various biological activities:

  • Garcinielliptone FC (GFC), isolated from Platonia insignis and Garcinia subelliptica, has exhibited both cytotoxic and leishmanicidal activities . Recent research has led to a structural reassignment of GFC, identifying it as xanthochymol, a type B polycyclic polyprenylated acylphloroglucinol (PPAP) .

  • Garcinielliptones HC and HF from the heartwood and fruit of Garcinia subelliptica have shown DNA strand scission activity. In the presence of Cu(II), these compounds caused significant breakage of the supercoiled plasmid pBR322 DNA, suggesting potential applications in anticancer treatments similar to other DNA-breaking compounds like bleomycin .

  • Garcinielliptones L and M have demonstrated potent inhibitory effects on the release of β-glucuronidase from peritoneal mast cells stimulated with p-methoxy-N-methyl phenethylamine and on nitric oxide production in RAW 264.7 cells in response to lipopolysaccharide .

This comparative analysis highlights the diverse biological activities within the garcinielliptone family, suggesting potential avenues for investigation of Garcinielliptone FA's specific biological properties.

Toxicological Considerations

Understanding the safety profile of compounds is essential for evaluating their potential as therapeutic agents or for other applications.

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